2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Overview
Description
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a nitrophenyl group and a sulfamoylphenylacetamide moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the nitrophenyl group: This step involves the nitration of aniline derivatives followed by coupling with the piperazine ring.
Attachment of the sulfamoylphenylacetamide moiety: This is usually done through acylation reactions involving sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly human carbonic anhydrase II and VII.
Industrial Applications: It is explored for its potential use in developing new pharmaceuticals and as a lead compound for drug design.
Mechanism of Action
The mechanism of action of 2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . In the case of carbonic anhydrase inhibition, the compound interacts with the zinc ion in the enzyme’s active site, disrupting its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: This compound also inhibits human carbonic anhydrase but has different binding affinities and selectivity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure.
Uniqueness
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide is unique due to its dual functional groups, which allow it to interact with multiple biological targets. This makes it a versatile compound for various applications in medicinal chemistry and enzyme inhibition studies .
Properties
IUPAC Name |
2-[4-(4-nitrophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c19-29(27,28)17-7-1-14(2-8-17)20-18(24)13-21-9-11-22(12-10-21)15-3-5-16(6-4-15)23(25)26/h1-8H,9-13H2,(H,20,24)(H2,19,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWCSEIILANJQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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